molecular formula C14H27ClO B3194000 Octanoyl chloride, 2-hexyl- CAS No. 77582-73-1

Octanoyl chloride, 2-hexyl-

Cat. No.: B3194000
CAS No.: 77582-73-1
M. Wt: 246.81 g/mol
InChI Key: HZPNSZFAYUWMBC-UHFFFAOYSA-N
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Description

Octanoyl chloride, 2-hexyl-: is an organic compound with the molecular formula C14H27ClO . It is a derivative of octanoic acid, where the hydroxyl group is replaced by a chlorine atom, forming an acyl chloride. This compound is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of Octanoic Acid: The most common method for preparing octanoyl chloride involves the acylation of octanoic acid using thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of octanoyl chloride often involves the same acylation process but on a larger scale. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution: Octanoyl chloride undergoes nucleophilic substitution reactions with alcohols to form esters and with amines to form amides.

      Example: Reaction with ethanol to form octyl ethanoate.

  • Hydrolysis: In the presence of water, octanoyl chloride hydrolyzes to form octanoic acid and hydrochloric acid.

Major Products Formed:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Octanoic Acid: Formed by hydrolysis.

Mechanism of Action

Molecular Targets and Pathways:

    Acylation Reactions: Octanoyl chloride acts as an acylating agent, transferring its acyl group to nucleophiles such as alcohols and amines.

Comparison with Similar Compounds

Properties

IUPAC Name

2-hexyloctanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPNSZFAYUWMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00824182
Record name 2-Hexyloctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77582-73-1
Record name 2-Hexyloctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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